molecular formula C16H21N5S B5621478 2-{[(1-cyclohexyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]thio}pyrimidine

2-{[(1-cyclohexyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]thio}pyrimidine

Cat. No. B5621478
M. Wt: 315.4 g/mol
InChI Key: SIRREWOSEHHRIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of triazole and pyrimidine derivatives typically involves condensation reactions and various other synthetic pathways. For instance, Lahmidi et al. (2019) demonstrated the synthesis of a novel pyrimidine derivative through a condensation reaction, showcasing the methodology relevant to creating compounds with similar structural features (Lahmidi et al., 2019). Abdelriheem et al. (2017) also explored the synthesis of pyrazolo[1,5-a]pyrimidines, illustrating effective synthesis conventions that could be applicable to the target compound (Abdelriheem et al., 2017).

Molecular Structure Analysis

The structural characterization of these compounds often involves X-ray diffraction (XRD) and spectroscopic techniques such as NMR and IR. Lahmidi et al. (2019) characterized the crystal structure of a pyrimidine derivative, providing a model for understanding the molecular structure of similar compounds (Lahmidi et al., 2019).

Chemical Reactions and Properties

The chemical reactions of triazole and pyrimidine derivatives can vary widely depending on the substituents and reaction conditions. Potapov et al. (2021) developed a synthetic approach to dihydrogenated triazolo[1,5-a]pyrimidines, illustrating the chemical versatility of this class of compounds (Potapov et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are essential for their practical application. While specific data on "2-{[(1-cyclohexyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]thio}pyrimidine" is not available, the research by Lahmidi et al. (2019) on related compounds provides insight into the physical characteristics that can be expected (Lahmidi et al., 2019).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and potential biological activity, is crucial. For example, the study by Lahmidi et al. (2019) on the antibacterial activity of a pyrimidine derivative highlights the potential biological applications of these compounds (Lahmidi et al., 2019).

Mechanism of Action

While the exact mechanism of action of “2-{[(1-cyclohexyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]thio}pyrimidine” is not specified in the available literature, similar 1,2,4-triazole derivatives have been studied for their potential as anticancer agents. Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

The safety of similar 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

2-[(2-cyclohexyl-5-cyclopropyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5S/c1-2-5-13(6-3-1)21-14(19-15(20-21)12-7-8-12)11-22-16-17-9-4-10-18-16/h4,9-10,12-13H,1-3,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRREWOSEHHRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NC(=N2)C3CC3)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-cyclohexyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]thio}pyrimidine

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